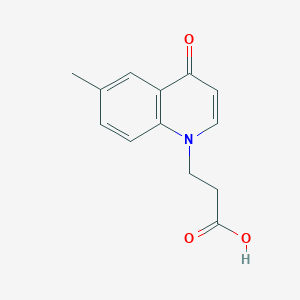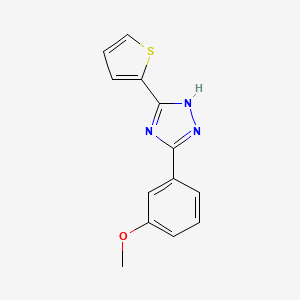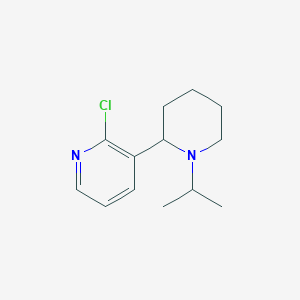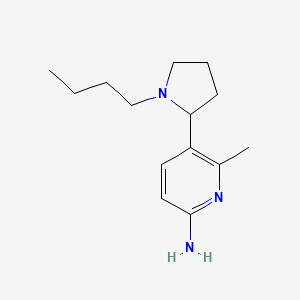
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridin-2-amine: is a chemical compound that features a pyrrolidine ring substituted with a butyl group and a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpyrrolidin-2-yl)-6-methylpyridin-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Substitution with Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a strong base.
Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclization reactions involving suitable precursors such as β-ketoesters and ammonia.
Substitution with Methyl Group: The methyl group is introduced via alkylation reactions, similar to the butyl group introduction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridin-2-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridin-2-amine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridin-2-amine: can be compared with similar compounds such as:
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridine-2-thiol: Similar structure but contains a thiol group instead of an amine group.
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridine-2-ol: Contains a hydroxyl group instead of an amine group.
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H23N3 |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
5-(1-butylpyrrolidin-2-yl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-3-4-9-17-10-5-6-13(17)12-7-8-14(15)16-11(12)2/h7-8,13H,3-6,9-10H2,1-2H3,(H2,15,16) |
InChI Key |
IBSKPVLEQCOIGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC1C2=C(N=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


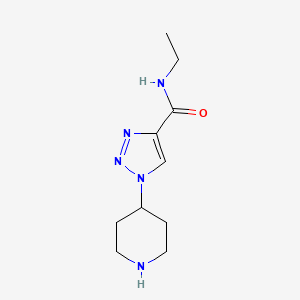
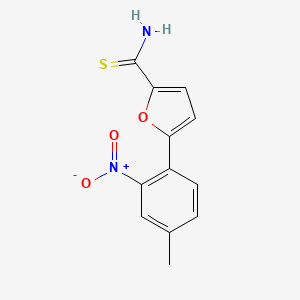

![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
![3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11805092.png)
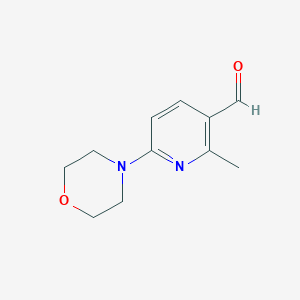
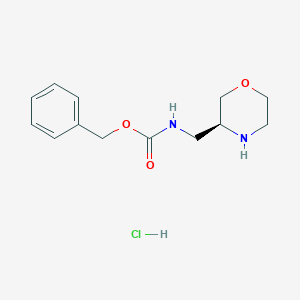
![4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid](/img/structure/B11805112.png)
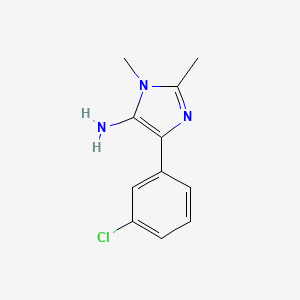
![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)
